
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a member of the pyrrolidine family, which is known for its diverse pharmacological properties. CPP has been extensively studied for its analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain.
Mechanism of Action
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide works by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide reduces the excitability of neurons and decreases the transmission of pain signals. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to modulate the activity of other ion channels, such as calcium and potassium channels, which further contributes to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its potency. N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have potent analgesic effects at relatively low doses, which makes it a cost-effective option for researchers. Additionally, N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has a relatively low toxicity profile, which makes it a safe option for use in animal studies. However, one of the limitations of using N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide to animals in a consistent manner.
Future Directions
There are a number of future directions for research on N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide. One area of research is the development of more potent and selective sodium channel blockers. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in humans. This will be important for determining the optimal dosing regimen for N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in clinical trials. Finally, there is a need for more studies on the long-term safety and efficacy of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide in humans.
Synthesis Methods
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide can be synthesized through a multistep process that involves the condensation of 4-cyanobenzaldehyde and phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to produce the pyrrole ring. The final step involves the amidation of the pyrrole ring with an appropriate amine to form N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide.
Scientific Research Applications
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide as an analgesic. N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to have potent analgesic effects in animal models of chronic pain. It works by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-14-8-10-16(11-9-14)20-18(22)21-12-4-7-17(21)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDUIXOWVZFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

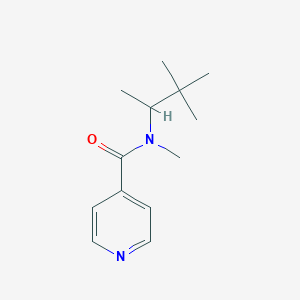
![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
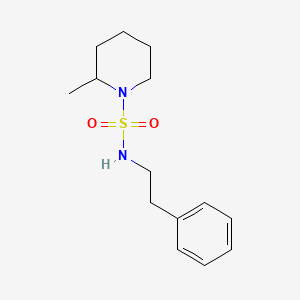
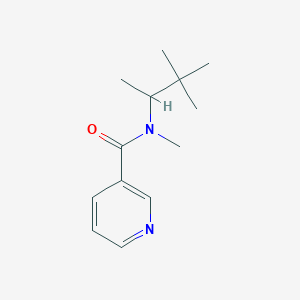
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
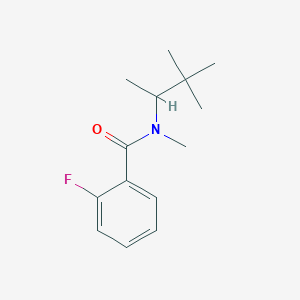
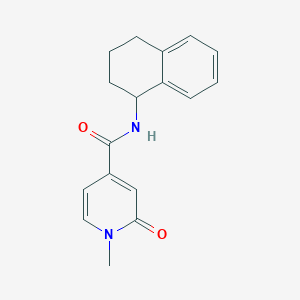

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
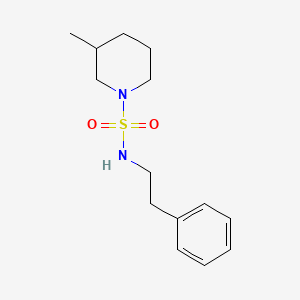
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
